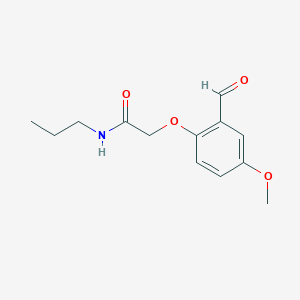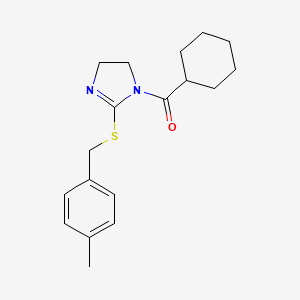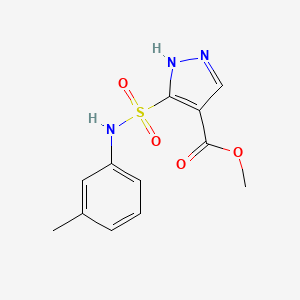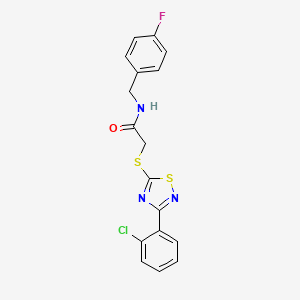
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide" is a chemical entity that appears to be closely related to the compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers provide insights into similar structures and their properties. The first paper discusses "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" which shares a chlorophenyl component and an acetamide group with the compound . The second paper describes the synthesis and crystal structure of "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole" and its chlorophenyl derivative, which includes a 4-fluorobenzyl moiety and a thiadiazole ring, elements that are also present in the target compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of thiadiazole rings and the attachment of various substituents, such as chlorophenyl and fluorobenzyl groups. The second paper provides a method for synthesizing derivatives of imidazo[2,1-b][1,3,4]thiadiazole, which could be adapted for the synthesis of the compound . The synthesis typically involves multiple steps, including the formation of the core heterocyclic structure followed by the introduction of substituents through various chemical reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, as mentioned in the second paper . The orientation of substituent rings and the planarity of the thiadiazole ring are key features that can affect the overall molecular conformation. For the compound , similar analytical techniques would likely reveal the spatial arrangement of the chlorophenyl and fluorobenzyl groups in relation to the thiadiazole core.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups and the electronic nature of the substituents. The first paper mentions intermolecular interactions, such as C—H⋯O hydrogen bonding, which could also be relevant for the compound , potentially affecting its reactivity and interaction with other molecules . The second paper discusses intramolecular C—H⋯N hydrogen bonding and π–π stacking interactions, which are important considerations for the stability and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related structures. The orientation of the chlorophenyl ring at a specific angle to the thiazole ring, as seen in the first paper, could influence the compound's dipole moment and solubility . The presence of intermolecular interactions and molecular packing described in the second paper suggests that the compound may exhibit similar supramolecular arrangements, affecting its melting point, solubility, and potential for forming crystalline solids .
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
A study focused on benzothiazolinone acetamide analogs, including compounds structurally related to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide, explored their spectroscopic and quantum mechanical properties. These compounds were analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical activity was investigated, showing significant second-order hyperpolarizability values. Molecular docking studies with Cyclooxygenase 1 (COX1) suggested potential biological interactions (Mary et al., 2020).
Synthesis and Crystal Structure Analysis
Research into the synthesis of structurally similar compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivatives, highlighted their crystal structure and spectroscopic properties. Preliminary analyses included NMR, mass spectra, and X-ray crystal structure analyses, revealing insights into the molecular arrangement and potential applications in material science and pharmacology (Banu et al., 2014).
Anticancer Activity Screening
A series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues, including compounds with structural similarities, were synthesized and evaluated for their in vitro antitumor activity. Some compounds exhibited excellent antitumor properties, showing activity against a variety of cancer cell lines, including lung, CNS, and breast cancer cells. Molecular docking studies provided insights into their mode of binding with the EGFR kinase enzyme, suggesting mechanisms of action (El-Azab et al., 2017).
Molecular Modeling and Anticancer Screening
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their structures analyzed through DFT calculations, correlating well with experimental data. The compounds were screened for cytotoxic activities against cancer cell lines, with some showing significant efficacy against breast cancer. Docking studies further explored their potential mechanisms of action (Abu-Melha, 2021).
Propiedades
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS2/c18-14-4-2-1-3-13(14)16-21-17(25-22-16)24-10-15(23)20-9-11-5-7-12(19)8-6-11/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYPDKZNCNTVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)
![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)
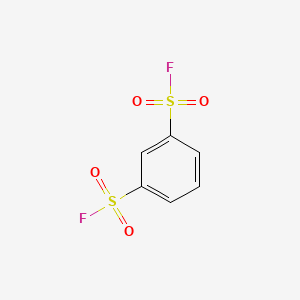
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)
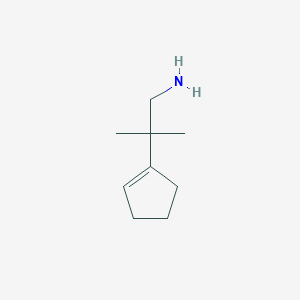
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)


